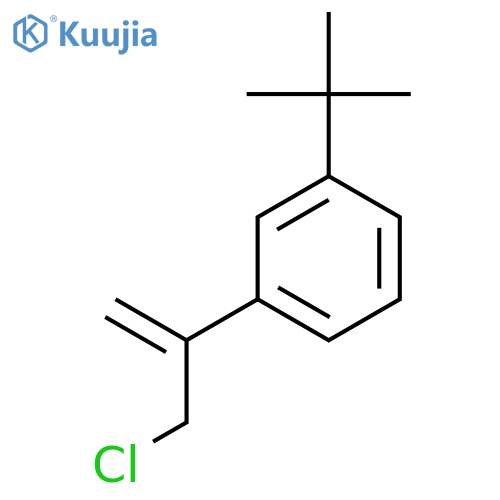Cas no 2229610-24-4 (1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene)

2229610-24-4 structure
商品名:1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene
- EN300-1997404
- 2229610-24-4
-
- インチ: 1S/C13H17Cl/c1-10(9-14)11-6-5-7-12(8-11)13(2,3)4/h5-8H,1,9H2,2-4H3
- InChIKey: FFDZAXNWQIKSCC-UHFFFAOYSA-N
- ほほえんだ: ClCC(=C)C1=CC=CC(=C1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 208.1018782g/mol
- どういたいしつりょう: 208.1018782g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 5
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1997404-0.5g |
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene |
2229610-24-4 | 0.5g |
$1577.0 | 2023-09-16 | ||
| Enamine | EN300-1997404-10.0g |
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene |
2229610-24-4 | 10g |
$7065.0 | 2023-06-01 | ||
| Enamine | EN300-1997404-2.5g |
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene |
2229610-24-4 | 2.5g |
$3220.0 | 2023-09-16 | ||
| Enamine | EN300-1997404-5g |
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene |
2229610-24-4 | 5g |
$4764.0 | 2023-09-16 | ||
| Enamine | EN300-1997404-0.05g |
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene |
2229610-24-4 | 0.05g |
$1381.0 | 2023-09-16 | ||
| Enamine | EN300-1997404-5.0g |
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene |
2229610-24-4 | 5g |
$4764.0 | 2023-06-01 | ||
| Enamine | EN300-1997404-0.25g |
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene |
2229610-24-4 | 0.25g |
$1513.0 | 2023-09-16 | ||
| Enamine | EN300-1997404-10g |
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene |
2229610-24-4 | 10g |
$7065.0 | 2023-09-16 | ||
| Enamine | EN300-1997404-1g |
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene |
2229610-24-4 | 1g |
$1643.0 | 2023-09-16 | ||
| Enamine | EN300-1997404-0.1g |
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene |
2229610-24-4 | 0.1g |
$1447.0 | 2023-09-16 |
1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene 関連文献
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
2229610-24-4 (1-tert-butyl-3-(3-chloroprop-1-en-2-yl)benzene) 関連製品
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
